Cas no 1016708-06-7 (1-(piperidine-3-carbonyl)-4-propylpiperazine)

1-(piperidine-3-carbonyl)-4-propylpiperazine Chemical and Physical Properties
Names and Identifiers
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- Methanone, 3-piperidinyl(4-propyl-1-piperazinyl)-
- 1-(piperidine-3-carbonyl)-4-propylpiperazine
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- Inchi: 1S/C13H25N3O/c1-2-6-15-7-9-16(10-8-15)13(17)12-4-3-5-14-11-12/h12,14H,2-11H2,1H3
- InChI Key: PCWWYQWRAWULDM-UHFFFAOYSA-N
- SMILES: C(C1CCCNC1)(N1CCN(CCC)CC1)=O
1-(piperidine-3-carbonyl)-4-propylpiperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1908-1046-5g |
1-(piperidine-3-carbonyl)-4-propylpiperazine |
1016708-06-7 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
Life Chemicals | F1908-1046-0.5g |
1-(piperidine-3-carbonyl)-4-propylpiperazine |
1016708-06-7 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
Life Chemicals | F1908-1046-1g |
1-(piperidine-3-carbonyl)-4-propylpiperazine |
1016708-06-7 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
TRC | P138651-500mg |
1-(piperidine-3-carbonyl)-4-propylpiperazine |
1016708-06-7 | 500mg |
$ 435.00 | 2022-06-03 | ||
TRC | P138651-1g |
1-(piperidine-3-carbonyl)-4-propylpiperazine |
1016708-06-7 | 1g |
$ 680.00 | 2022-06-03 | ||
Life Chemicals | F1908-1046-10g |
1-(piperidine-3-carbonyl)-4-propylpiperazine |
1016708-06-7 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
Life Chemicals | F1908-1046-0.25g |
1-(piperidine-3-carbonyl)-4-propylpiperazine |
1016708-06-7 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
Life Chemicals | F1908-1046-2.5g |
1-(piperidine-3-carbonyl)-4-propylpiperazine |
1016708-06-7 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
TRC | P138651-100mg |
1-(piperidine-3-carbonyl)-4-propylpiperazine |
1016708-06-7 | 100mg |
$ 115.00 | 2022-06-03 |
1-(piperidine-3-carbonyl)-4-propylpiperazine Related Literature
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
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2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
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M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
Additional information on 1-(piperidine-3-carbonyl)-4-propylpiperazine
1-(Piperidine-3-carbonyl)-4-Propylpiperazine: A Comprehensive Overview
1-(Piperidine-3-carbonyl)-4-propylpiperazine, with the CAS number 1016708-06-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperazines, which are widely used in the development of various therapeutic agents due to their ability to modulate a range of biological targets. In this article, we will delve into the chemical structure, synthesis, pharmacological properties, and potential applications of 1-(Piperidine-3-carbonyl)-4-propylpiperazine.
The chemical structure of 1-(Piperidine-3-carbonyl)-4-propylpiperazine is characterized by a piperazine ring linked to a piperidine ring through a carbonyl group, with an additional propyl substituent on the piperazine ring. This unique structural arrangement confers the compound with specific physicochemical properties that make it an attractive candidate for drug development. The presence of the piperidine and piperazine moieties provides the molecule with a combination of lipophilic and hydrophilic characteristics, which can influence its bioavailability and tissue distribution.
The synthesis of 1-(Piperidine-3-carbonyl)-4-propylpiperazine typically involves several steps, including the formation of the piperidine and piperazine rings, followed by their coupling through a carbonyl linkage. One common approach is to start with 3-piperidinone and 1-propylpiperazine, which are reacted under appropriate conditions to form the desired product. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for large-scale pharmaceutical applications.
In terms of pharmacological properties, 1-(Piperidine-3-carbonyl)-4-propylpiperazine has been shown to exhibit potent activity against various biological targets. Studies have demonstrated its potential as a modulator of G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes and are key targets for many therapeutic interventions. Specifically, this compound has been found to interact with serotonin receptors (5-HT receptors) and dopamine receptors (D2 receptors), suggesting its potential utility in treating neurological disorders such as depression, anxiety, and schizophrenia.
Recent research has also explored the use of 1-(Piperidine-3-carbonyl)-4-propylpiperazine in pain management. Preclinical studies have indicated that this compound can exert analgesic effects by modulating nociceptive pathways in the central nervous system. These findings have opened up new avenues for developing novel pain relief medications that could offer improved efficacy and reduced side effects compared to existing treatments.
Beyond its therapeutic applications, 1-(Piperidine-3-carbonyl)-4-propylpiperazine has also been investigated for its potential as a tool compound in basic research. Its ability to selectively target specific receptors makes it valuable for elucidating the roles of these receptors in various biological processes. For example, studies using this compound have provided insights into the mechanisms underlying neurotransmitter signaling and receptor-mediated signal transduction pathways.
In conclusion, 1-(Piperidine-3-carbonyl)-4-propylpiperazine (CAS No. 1016708-06-7) is a promising compound with a wide range of potential applications in both pharmaceutical development and basic research. Its unique chemical structure and pharmacological properties make it an attractive candidate for further investigation and development. As research in this area continues to advance, it is likely that new insights and applications will emerge, further solidifying the importance of this compound in the field of medicinal chemistry.
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